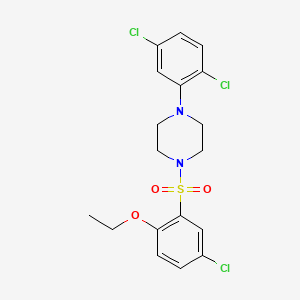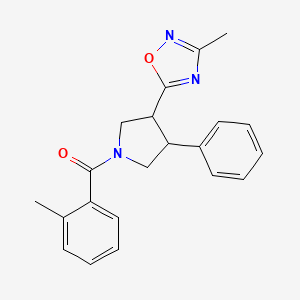
N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of adamantane, which is a type of diamondoid and the simplest structural form of diamond. Adamantane derivatives have been studied for various applications, including medicinal chemistry .
Molecular Structure Analysis
The adamantane core of the molecule is a highly symmetrical, three-dimensional structure composed of three fused cyclohexane rings in the “chair” conformation . The oxalamide group is likely to contribute to the polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its adamantane core and the specific substituents attached to it. Adamantane itself is a colorless, crystalline solid .Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonism
Research on compounds targeting orexin receptors, which are involved in regulating arousal, stress, and appetite, suggests potential applications in treating disorders such as binge eating and insomnia. For example, studies on selective orexin receptor antagonists have shown their efficacy in reducing compulsive food intake in animal models, indicating potential therapeutic applications in eating disorders (Piccoli et al., 2012).
Serotonin Receptor Interactions
Compounds that interact with serotonin receptors have been evaluated for their potential in treating various psychiatric and neurological disorders. For instance, GR127935, a 5-HT1B/D receptor ligand, has been investigated for its selectivity and antagonistic properties against functional responses mediated by serotonin receptors, highlighting its potential utility in neurological research (Vries et al., 1997).
Synthetic Methodologies
The development of novel synthetic methodologies for oxalamide and related compounds, as seen in studies focusing on the rearrangement of oxiranes for synthesizing oxalamides, underscores the chemical interest in these structures for creating new materials or pharmaceuticals (Mamedov et al., 2016).
Antipsychotic Potential
Investigations into compounds with affinities for dopamine and serotonin receptors, such as ACP-103, a 5-HT2A receptor inverse agonist, indicate research applications in developing antipsychotic medications. These studies explore the behavioral and pharmacological effects of such compounds, offering insights into their therapeutic potential (Vanover et al., 2006).
Anticancer and Antimicrobial Applications
The synthesis and evaluation of organotin(IV) complexes for their cytotoxic and antimicrobial activities highlight the potential of adamantane and oxalamide derivatives in cancer treatment and infection control. These studies provide a basis for the development of new drugs with improved efficacy and selectivity (Basu Baul et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-26-21(15-8-13-7-14(10-15)11-16(21)9-13)12-22-19(24)20(25)23-17-5-3-4-6-18(17)27-2/h3-6,13-16H,7-12H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARKOMUXFRCPKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2375138.png)
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2375139.png)
![(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2375142.png)
acetic acid](/img/structure/B2375143.png)
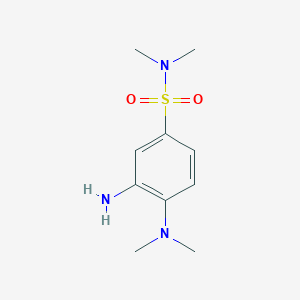
![2,4,7,8-Tetramethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2375145.png)
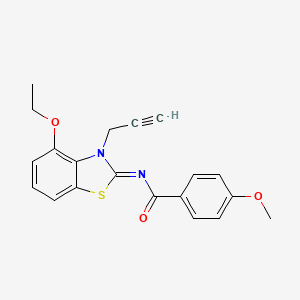
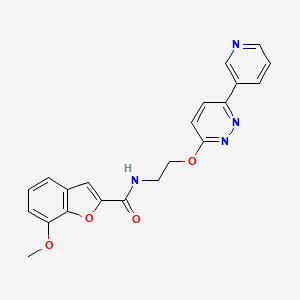
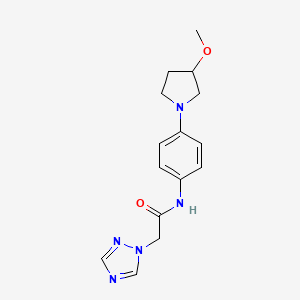
![8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375153.png)
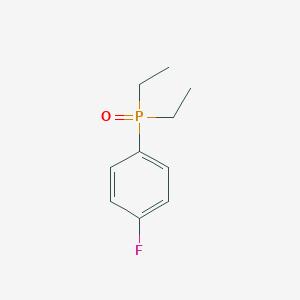
![Diethyl 3-methyl-5-[[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2375156.png)
